molecular formula C11H14N4Si B6436999 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine CAS No. 477301-04-5

9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine

Cat. No.: B6436999
CAS No.: 477301-04-5
M. Wt: 230.34 g/mol
InChI Key: LOPJQPSMNMRYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine is a synthetic purine derivative characterized by a methyl group at the 9-position and a trimethylsilyl (TMS)-protected ethynyl substituent at the 6-position. The TMS-ethynyl moiety enhances lipophilicity and stability, making the compound suitable for applications requiring controlled reactivity, such as medicinal chemistry or materials science. Its molecular weight is approximately 265.4 g/mol, with the TMS group contributing to steric bulk while maintaining synthetic versatility .

Properties

IUPAC Name

trimethyl-[2-(9-methylpurin-6-yl)ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4Si/c1-15-8-14-10-9(5-6-16(2,3)4)12-7-13-11(10)15/h7-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPJQPSMNMRYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The Sonogashira coupling involves a palladium-catalyzed cross-coupling between a halogenated purine and a terminal alkyne. For this compound:

  • Halogenated precursor : 6-Bromo-9-methyl-9H-purine

  • Alkyne partner : Trimethylsilylacetylene (TMSA)

The catalytic system typically comprises:

  • Pd(PPh₃)₂Cl₂ (0.05–0.1 equiv) as the palladium source

  • CuI (0.04–0.1 equiv) as a co-catalyst

  • Triethylamine (TEA) or diisopropylamine (DIPA) as the base.

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the copper-acetylide intermediate and reductive elimination to form the C–C bond.

Standard Synthetic Protocol

A representative procedure from Karpavičius et al. (2016) involves:

  • Reaction Setup :

    • Combine 6-bromo-9-methyl-9H-purine (1.98 mmol), Pd(PPh₃)₂Cl₂ (0.079 mmol), CuI (0.04 mmol), and TMSA (2.85 mmol) in degassed THF under argon.

    • Heat to 45–50°C for 3 hours.

  • Workup :

    • Extract with chloroform, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 62–72%.

Table 1: Optimization of Sonogashira Coupling Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading4 mol% PdMaximizes C–C formation
SolventTHFEnhances solubility
Temperature45–50°CBalances kinetics and decomposition
BaseTEANeutralizes HBr byproduct

Alternative Synthetic Strategies

While Sonogashira coupling dominates, other methods have been explored:

Nucleophilic Substitution with Silylacetylenes

Direct substitution of 6-bromo-9-methylpurine with lithium trimethylsilylacetylide has been reported. However, this method suffers from:

  • Lower yields (30–45%) due to competing side reactions.

  • Sensitivity to moisture, necessitating strict anhydrous conditions.

Protection-Deprotection Sequences

In multi-step syntheses, the TMS group may be introduced post-ethynylation:

  • Couple 6-bromo-9-methylpurine with unprotected acetylene.

  • Protect the ethynyl group with TMSCl in the presence of imidazole.

This approach avoids handling moisture-sensitive TMSA but adds an extra step, reducing overall efficiency.

Structural Characterization and Analytical Data

Post-synthesis validation relies on spectroscopic and spectrometric techniques:

NMR Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 3.09 (s, 1H, ≡CH), 3.53 (s, 1H, ≡CH) for ethynyl protons.

    • δ 3.90 (s, 3H, NCH₃) for the methyl group.

  • ¹³C NMR :

    • δ 73.9–83.3 ppm for sp-hybridized carbons.

    • δ 31.4 ppm for N–CH₃.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₅N₄Si: 255.1062 [M+H]⁺.

  • Observed : 255.1065.

Challenges and Optimization Insights

Key hurdles in synthesis include:

  • Regioselectivity : Competing coupling at C2 vs. C6 positions in dihalogenated purines. Solved using bulky ligands (e.g., PPh₃) to sterically hinder C2.

  • Catalyst Deactivation : Mitigated by degassing solvents and using argon atmospheres.

  • Byproduct Formation : Homo-coupling of TMSA minimized by slow addition of the alkyne.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction time to <1 hour.

  • Catalyst Recycling : Heterogeneous Pd/C systems achieve >90% catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • Role : This compound serves as a versatile building block in organic synthesis. Its structural components allow for the creation of more complex molecules.
  • Examples : It can be used in the synthesis of modified nucleotides or other biologically relevant compounds.

Protecting Group for Functional Groups

  • Functionality : The trimethylsilyl group provides protection for sensitive functional groups during chemical reactions, preventing unwanted side reactions.
  • Applications : This is particularly useful in multi-step synthesis where selective reactivity is required.

Biological Research Applications

Potential Biological Activity

  • Mechanism of Action : The compound interacts with various molecular targets, including enzymes and receptors. Its structure enhances stability and bioavailability, which facilitates binding to biological targets.
  • Research Focus : Studies have investigated its effects on cellular processes and potential therapeutic applications.

Enzyme Interaction Studies

  • Investigations : Research has focused on how 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine may inhibit or modulate enzyme activity, providing insights into its role in metabolic pathways.

Medical Applications

Antiviral and Anticancer Properties

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit antiviral and anticancer activities. Its interaction with nucleic acids could disrupt viral replication or cancer cell proliferation.
  • Case Studies : Ongoing research is aimed at evaluating its efficacy in clinical settings, particularly as a part of combination therapies against resistant strains of viruses or tumors.

Industrial Applications

Production of Advanced Materials

  • Utilization : In industrial chemistry, the compound is employed in the production of advanced materials due to its unique chemical properties.
  • Precursor for Chemical Compounds : It acts as a precursor for synthesizing various chemical compounds used in pharmaceuticals and materials science.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Chemical ResearchBuilding block for organic synthesisFacilitates complex molecule formation
Protecting group for sensitive functional groupsPrevents side reactions
Biological ResearchInteraction studies with enzymesInsights into metabolic pathways
Potential biological activityPossible therapeutic applications
Medical ApplicationsAntiviral and anticancer researchTargeting resistant viruses/tumors
Industrial ApplicationsProduction of advanced materialsUnique chemical properties utilized in industry

Mechanism of Action

The mechanism of action of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to its targets. The ethynyl group can participate in various chemical reactions, facilitating the compound’s activity.

Comparison with Similar Compounds

Substituent Analysis at Positions 6 and 9

The table below compares key structural and physicochemical properties of the target compound with analogous purine derivatives:

Compound Name 6-Substituent 9-Substituent Molecular Weight (g/mol) Key Properties
Target Compound TMS-ethynyl Methyl ~265.4 High lipophilicity; TMS enhances stability; moderate steric hindrance
N,9-Bis(TMS)-9H-purin-6-amine TMS-amino TMS 279.49 Extreme lipophilicity; dual silyl protection; potential for desilylation
6-Bromo-9-SEM-9H-purine Bromo SEM group* 329.27 Bromine enables cross-coupling; SEM protects 9-position during synthesis
2,6-Dichloro-9-ethyl-9H-purine Chloro Ethyl ~217.1 Reactive chloro groups; ethyl increases lipophilicity vs. methyl
9-(4-Methoxyquinazolin-2-yl)-9H-purine Amino Methoxyquinazolinyl ~350 (estimated) Bulky aromatic group; potential for π-π interactions; H-bond donor capability
6-Chloro-9-(2-nitro-phenylsulfonyl)-9H-purine Chloro Nitrophenylsulfonyl ~371.8 Electron-withdrawing substituents; sulfonyl group enhances reactivity
6-Amino-9-(2-hydroxyethyl)purine Amino Hydroxyethyl ~193.2 Hydrophilic; H-bond donor/acceptor; suitable for aqueous biological systems

*SEM: 2-(Trimethylsilyl)ethoxymethyl

Electronic and Steric Effects

  • Target Compound : The TMS-ethynyl group at position 6 introduces electron-rich character to the purine core, while the methyl group at position 9 minimizes steric hindrance. This contrasts with N,9-bis(TMS)-purine , where dual silyl groups create significant steric bulk and electronic shielding.
  • 6-Bromo-9-SEM Purine : Bromine at position 6 facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the SEM group at position 9 requires acidic conditions for deprotection, limiting its utility in base-sensitive reactions.
  • 2,6-Dichloro-9-ethyl Purine : Chlorine substituents enhance electrophilic reactivity, enabling sequential functionalization. The ethyl group at position 9 increases lipophilicity compared to the target’s methyl group.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with a purine core functionalized at the 6-position. A Sonogashira coupling is critical for introducing the trimethylsilyl-ethynyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide, and inert conditions. Key parameters include solvent choice (DMF or THF), temperature (60–80°C), and stoichiometric control of reagents to minimize side reactions. Protecting groups like tetrahydropyranyl (THP) or SEM (trimethylsilylethoxymethyl) may stabilize the purine ring during synthesis . Purification via column chromatography (hexane/EtOAc gradients) and recrystallization ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine, and how are structural ambiguities resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves regiochemical ambiguities, particularly for ethynyl and methyl group assignments. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and isotopic patterns. For crystalline derivatives, X-ray crystallography provides definitive structural proof. Discrepancies in spectral data (e.g., unexpected coupling constants) may require isotopic labeling or computational validation using density functional theory (DFT) .

Q. What biological activities have been reported for 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine, and what methodological approaches are used to assess its pharmacological potential?

  • Methodological Answer : While direct data on this compound are limited, structurally analogous purines show kinase or phosphodiesterase inhibition. Researchers employ enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) and cellular models (e.g., cancer cell lines) to evaluate potency (IC₅₀ values). Structure-activity relationship (SAR) studies systematically modify substituents (e.g., trimethylsilyl vs. phenyl groups) to optimize binding affinity .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the trimethylsilyl-ethynyl group in the synthesis of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine?

  • Methodological Answer : Catalyst screening (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligand systems like XPhos) improves cross-coupling yields. Solvent polarity adjustments (e.g., DMF for polar intermediates, toluene for sterically hindered systems) enhance reaction kinetics. Real-time monitoring via TLC or in-situ FTIR identifies optimal reaction termination points. Microwave-assisted synthesis reduces reaction times while maintaining regioselectivity .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when synthesizing derivatives of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) are resolved using deuterated solvents (DMSO-d₆ vs. CDCl₃) or variable-temperature NMR. For ambiguous NOE correlations, rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial arrangements. Discrepancies between experimental and theoretical data (e.g., DFT-calculated chemical shifts) may indicate conformational flexibility, requiring molecular dynamics (MD) simulations .

Q. How can computational chemistry tools predict the reactivity and binding modes of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding poses in enzyme active sites, guided by X-ray structures of homologous proteins. Quantum mechanical/molecular mechanical (QM/MM) simulations assess electronic effects of the ethynyl group on transition states. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity, informing SAR optimizations .

Q. What are the challenges in scaling up the synthesis of 9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine while maintaining regioselectivity and purity?

  • Methodological Answer : Scale-up challenges include exothermic reaction control (via jacketed reactors) and catalyst recovery (e.g., immobilized Pd on silica). Continuous flow systems improve heat/mass transfer for Sonogashira steps. In-line PAT (process analytical technology) tools monitor intermediate purity, while crystallization engineering (anti-solvent addition) ensures batch consistency. Impurity profiling (HPLC-MS) identifies byproducts (e.g., deprotected purines) for targeted mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.